ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate
Description
Properties
CAS No. |
95766-85-1 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)9-4-6-10(7-5-9)14-8-11(15)13-2/h4-7,14H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
LHTLHMKLDVSLQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate
The initial step in the synthesis usually involves the esterification of 4-nitrobenzoic acid with ethanol under reflux conditions. A solid catalyst such as rare-earth oxides (e.g., neodymium sesquioxide) is used in the presence of a water entrainer (toluene or benzene) to facilitate azeotropic removal of water, driving the esterification to completion.
- Reaction conditions:
- 4-nitrobenzoic acid and dehydrated ethanol with a molar ratio of 1:(0.5-2)
- Solid catalyst: rare-earth oxide (neodymium sesquioxide, erbium oxide, or holmium oxide)
- Water entrainer mass ratio to 4-nitrobenzoic acid: 1:1 to 1:10
- Reflux for 1-6 hours with continuous water removal
- Advantages:
- Avoids acid waste generation
- Solvent and catalyst recycling possible
- Mild conditions and environmentally friendly
- Yield and purity:
Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate (Benzocaine)
The nitro group is reduced to an amino group using catalytic hydrogenation:
- Catalyst: 5-10% Palladium on carbon (Pd/C)
- Solvent: Methanol or ethanol
- Conditions:
- Hydrogen pressure ~60 psi (approx. 3102.97 Torr)
- Room temperature or slightly elevated (20-80°C)
- Reaction time: 2-5 hours
- Process:
- The ester solution is hydrogenated until hydrogen uptake ceases
- Filtration to remove catalyst
- Cooling under inert atmosphere to precipitate product
- Yield: 88% yield reported for similar derivatives.
Introduction of the Methylamino-2-oxoethyl Side Chain
The key functionalization to obtain ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate involves the introduction of the methylamino-2-oxoethyl moiety onto the amino group of ethyl 4-aminobenzoate.
- Typical approach:
- Reaction of ethyl 4-aminobenzoate with a suitable methylamino-2-oxoethyl donor such as N-methylglycine derivatives or via acylation with methylaminoacetyl chloride.
- Conditions often involve mild heating in polar solvents (e.g., methanol, ethanol, or DMSO).
- Base catalysts or acid scavengers may be employed to facilitate amide bond formation.
- Alternative routes:
Purification and Characterization
- Purification:
- Recrystallization from ethanol or ethyl acetate
- Filtration and drying under inert atmosphere
- Characterization techniques:
Data Table Summarizing Preparation Steps
| Step No. | Reaction Stage | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification of 4-nitrobenzoic acid | 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst, water entrainer (toluene) | Reflux 1-6 h with water removal | >90 | Solvent and catalyst recyclable |
| 2 | Hydrogenation of ethyl 4-nitrobenzoate | Pd/C (5-10%), H2 gas, methanol or ethanol | 20-80°C, 2-5 h, 60 psi H2 pressure | 88 | High purity product (>99.5%) |
| 3 | Aminoalkylation to introduce methylamino-2-oxoethyl group | Ethyl 4-aminobenzoate, methylaminoacetyl chloride or equivalent | Mild heating, polar solvent | Variable | Optimized by choice of reagent and solvent |
| 4 | Purification | Ethanol, ethyl acetate | Recrystallization | - | Product characterized by NMR, TLC, melting point |
Research Discoveries and Perspectives
- The use of rare-earth oxide catalysts for esterification represents a green chemistry advancement, reducing hazardous waste and improving catalyst recyclability.
- Catalytic hydrogenation with Pd/C remains the gold standard for nitro group reduction in aromatic esters, balancing high yield and operational simplicity.
- The amination step to introduce the methylamino-2-oxoethyl group is critical for achieving the target compound’s biological activity and requires careful control of reaction conditions to avoid side reactions.
- Analytical methods such as ^1H NMR and TLC are indispensable for monitoring the progress and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular Formula: Likely C₁₂H₁₅N₂O₄ (inferred from methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate, C₁₁H₁₃NO₄, in , with substitution of methoxy to ethyl ester).
- Functional Groups: Ethyl ester (COOEt), secondary amide (NHCO), and methylamino (NHCH₃) groups.
- Potential Applications: Derivatives of this structural class are explored for tyrosinase inhibition (), HDAC modulation (), and as intermediates in pharmaceutical synthesis ().
Comparison with Structurally Similar Compounds
Substituent Variations in Ester Groups
The nature of the ester group significantly influences physical properties and reactivity:
Key Observations :
Variations in Amino-Oxoethyl Side Chains
The amino-oxoethyl moiety’s substitution pattern impacts electronic properties and bioactivity:
Key Observations :
- Amide vs. Ether Linkages : Amide-containing derivatives (e.g., target compound) exhibit stronger hydrogen-bonding interactions compared to ether-linked analogs (), affecting solubility and target binding.
Biological Activity
Ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and its applications in various fields of scientific research.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- An ethyl ester group
- A benzene ring
- An amide linkage
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This unique combination of functional groups is believed to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Amide Bond : Reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine).
- Acylation : The resulting ethyl 4-aminobenzoate is acylated with 2-(methylamino)-2-oxoacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator , impacting various biochemical pathways. The exact mechanism depends on the biological system being studied and the specific applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing amine groups often show enhanced activity against bacteria and fungi due to their ability to disrupt microbial cell membranes.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for the metabolism of xenobiotics, potentially influencing drug metabolism and efficacy.
Case Studies
- Enzyme Interaction Studies : A study focused on the interaction between this compound and cytochrome P450 enzymes demonstrated significant inhibition, suggesting potential implications in drug-drug interactions.
- Cell Viability Assays : In vitro assays assessing cell viability indicated that the compound exhibits cytotoxic effects on certain cancer cell lines, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 4-amino benzoate | Structure | Lacks acylated amide group; used in various syntheses |
| Methyl 4-(methylamino)benzoate | Structure | Contains a methyl group; known for antibacterial properties |
| Ethyl 4-hydroxybenzoate | Structure | Commonly used as a preservative; exhibits antifungal properties |
This compound is unique due to its combination of functional groups, which may enhance its biological activity compared to simpler analogs.
Q & A
Q. Q1: What are the standard synthetic routes for ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate, and how is reaction progress monitored?
Methodological Answer: Synthesis typically involves a multi-step protocol:
Condensation : Reacting 4-aminobenzoic acid derivatives with chloroacetyl methylamine under alkaline conditions (e.g., K₂CO₃ in DMF) to form the amide linkage .
Esterification : Subsequent reaction with ethanol in the presence of H₂SO₄ or DCC to yield the ethyl ester .
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks intermediates, while ¹H NMR confirms structural integrity (e.g., ester methyl triplet at δ 1.2–1.4 ppm, amide NH at δ 6.8–7.2 ppm) .
Advanced Synthesis Optimization
Q. Q2: How can researchers optimize reaction yields when synthesizing this compound, especially when addressing low purity or by-products?
Methodological Answer:
- By-product Mitigation : Use fractional factorial design (FFD) to identify critical factors (e.g., solvent polarity, temperature). For example, replacing DMF with acetonitrile reduces unwanted dimerization .
- Purification : Gradient flash chromatography (SiO₂, 5–30% EtOAc/hexane) isolates the product. LC-MS (ESI+) identifies impurities (e.g., m/z +23 or +39 adducts) .
Basic Structural Characterization
Q. Q3: Which spectroscopic techniques are essential for confirming the structure, and what key signals indicate successful synthesis?
Methodological Answer:
- ¹H NMR :
- Ester CH₂CH₃: Triplet at δ 1.3 ppm (J = 7.1 Hz).
- Amide NH: Broad singlet at δ 7.0–7.2 ppm (exchange with D₂O).
- IR : Strong carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .
Advanced Bioactivity Analysis
Q. Q4: How should researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across studies)?
Methodological Answer:
- Orthogonal Assays : Validate activity using both fluorometric (e.g., Fluorescein Diacetate hydrolysis) and colorimetric (e.g., pNPP for phosphatases) assays .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing methylamino with ethyl or benzyl groups) to identify critical pharmacophores .
Pharmacological Mechanism Studies
Q. Q5: What methodologies are recommended to elucidate the compound’s mechanism of action in glucose regulation?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with GLIDE scoring to model interactions with insulin receptor substrates (PDB: 3W14) .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against α-glucosidase .
Advanced Analytical Method Development
Q. Q6: How can researchers quantify this compound in biological matrices with high sensitivity?
Methodological Answer:
- UPLC-MS/MS : Optimize using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeCN. MRM transitions: m/z 265 → 163 (quantifier) and 265 → 120 (qualifier) .
- Validation : Assess linearity (1–100 ng/mL), LOD (0.3 ng/mL), and matrix effects (85–115% recovery in plasma) .
Stability and Degradation Studies
Q. Q7: What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-UV (λ = 254 nm) and fit data to a first-order model .
- Arrhenius Plot : Accelerated stability testing at 40–60°C predicts shelf-life .
Structure-Activity Relationship (SAR) Exploration
Q. Q8: How can researchers systematically modify the compound to enhance bioactivity while minimizing toxicity?
Methodological Answer:
- Combinatorial Libraries : Synthesize derivatives with varied substituents (e.g., halogenation at the benzene ring, alkylation of the methylamino group) .
- ADMET Prediction : Use SwissADME to prioritize analogs with favorable LogP (2–3) and low hERG inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
